Product packaging for Sulofenur(Cat. No.:CAS No. 10311-27-8)

Sulofenur

Cat. No.: B1682529
CAS No.: 10311-27-8
M. Wt: 350.8 g/mol
InChI Key: JQJSFAJISYZPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulofenur (CAS 110311-27-8), a diarylsulfonylurea compound, is an investigational agent with potential antitumor properties. It has been studied for its activity against various cancer models, including human colon adenocarcinoma cell lines . Research into its mechanism suggests that this compound's cytotoxic effects may involve the modulation of intracellular calcium dynamics, leading to impaired cancer cell proliferation . Furthermore, studies indicate that its metabolism involves conjugation with glutathione, highlighting an interaction with key cellular detoxification pathways . This compound provides a valuable tool for researchers exploring novel oncology targets and the mechanisms of action of antitumor agents in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClN2O3S B1682529 Sulofenur CAS No. 10311-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Sulofenur

Synthetic Pathways for Sulofenur (B34691)

The fundamental synthesis of this compound typically involves the reaction between a sulfonamide and an aryl isocyanate. A prevalent method entails the coupling of 5-indanesulfonamide with 4-chlorophenyl isocyanate. This reaction is effectively conducted in anhydrous acetone (B3395972) at ambient temperature, utilizing potassium carbonate (K₂CO₃) as a catalyst. The general procedure involves dissolving 5-indanesulfonamide in dry acetone, followed by the addition of 4-chlorophenyl isocyanate and K₂CO₃, and subsequent stirring of the mixture. The product is then precipitated by acidification, filtered, and purified through recrystallization, commonly using an ethanol/water mixture.

An alternative synthetic approach describes the conversion of 5-indansulfonamide into an intermediate, ethyl N-(5-indansulfonyl)carbamate, by reacting it with ethyl chloroformate and potassium carbonate under reflux conditions in 2-butanone. This intermediate is subsequently reacted with 4-chloroaniline (B138754) in toluene (B28343) at reflux to produce this compound. drugfuture.com Another direct synthesis method involves generating the anion of 5-indansulfonamide using sodium hydroxide (B78521) in aqueous acetone, followed by its reaction with 4-chlorophenylisocyanate. drugfuture.com

Design and Preparation of this compound Analogs

Extensive series of this compound analogs have been synthesized to explore their structure-activity relationships (SAR). researchgate.net These modifications frequently target the aryl domains within the sulfonylurea structure. researchgate.net

Structural Modifications of Aryl Domains

Modifications to the aryl rings of diarylsulfonylureas, including analogs of this compound, represent a significant strategy in investigating their activity profiles. researchgate.net Quantitative analyses of the impact of substituents on these aryl moieties have indicated that the lipophilicity of the substituents can be a primary factor influencing activity. researchgate.net

Synthesis of Thiophene (B33073) Analogs

Studies have documented the synthesis and antitumor properties of this compound thiophene analogs, which involve structural alterations to the aryl portion of the sulfonamide group. researchgate.netresearchgate.net The synthesis of N-(p-chlorophenyl)-N'-[(5-methoxy-2-thienyl)sulfonyl]urea exemplifies this class of analogs. researchgate.netresearchgate.net The preparation of heteroarylsulfonyl chlorides and corresponding aryl- or hetero-arylurea derivatives are key steps in the synthesis of N-aryl-N'-heteroaryl or N,N'-diheteroaryl sulfonylureas, which encompass thiophene analogs. researchgate.net

Development of Sulfonimidamide Analogs

Sulfonimidamides, recognized as aza-analogs of sulfonamides, have attracted interest as bioisosteres in the field of drug design. researchgate.netacs.org A series of sulfonimidamide analogs related to oncolytic diarylsulfonylureas, structurally similar to this compound, have been synthesized and evaluated. researchgate.netscilit.com The preparation of these analogs can be achieved through various methods, including N-transfer reactions to sulfinamides or reactions utilizing sulfonyl halide reagents. mdpi.com More recent synthetic strategies include the direct synthesis of NH-sulfonimidamides from sulfenamides. acs.orgmdpi.com

Creation of Pyridine-3-Sulfonyl Derivatives

Novel sulfonylurea derivatives featuring a pyridine-3-sulfonyl scaffold have been synthesized, with some demonstrating potential anticancer activity. sciforum.netnih.govmdpi.com The synthesis of these compounds typically originates from 4-substituted pyridine-3-sulfonamides. nih.govmdpi.com These sulfonamides are subsequently reacted with appropriate aryl isocyanates, usually in the presence of a base such as potassium carbonate in a solvent like dry acetone, to form the sulfonylurea linkage. nih.gov The resulting intermediate potassium salts are then acidified to yield the desired diarylsulfonylurea products. nih.gov

Preparation and Characterization of this compound Metabolites and Conjugates for Research

Studies on the metabolism of this compound have led to the identification, synthesis, and characterization of its metabolites and conjugates for research purposes. doi.org A significant metabolic pathway involves its bioactivation to p-chlorophenyl isocyanate (CPIC), an electrophilic intermediate. doi.org CPIC is known to react with endogenous nucleophiles, such as glutathione (B108866) (GSH). doi.org

The glutathione conjugate, S-(p-Chlorophenylcarbamoyl)glutathione, has been synthesized through the reaction of p-chlorophenyl isocyanate with GSH. doi.org This conjugate has been shown to undergo reversible thiol exchange reactions, capable of regenerating CPIC. Another notable metabolite is the mercapturic acid conjugate, N-acetyl-S-(p-Chlorophenylcarbamoyl)cysteine (NACC). doi.orgnih.govnih.gov NACC has been synthesized by reacting p-chlorophenyl isocyanate with N-acetyl-L-cysteine. doi.org The synthesis of NACC and its related analogs can be accomplished via a one-step reaction between an isocyanate and N-acetylcysteine in a basic aqueous solution. nih.gov

Research findings suggest that both the glutathione and mercapturic acid conjugates of this compound may retain anticancer activity comparable to the parent compound. doi.org

Molecular and Cellular Mechanisms of Sulofenur Action

Effects on Cellular Proliferation and Viability

Distinction Between Cytotoxic and Growth Inhibitory Concentrations

In in vitro studies, sulofenur (B34691) exhibits distinct effects on cell populations depending on its concentration. At higher concentrations, the compound can be cytotoxic, leading to overt cell death. However, at lower concentrations, this compound primarily functions to inhibit cell growth without causing immediate cell kill nih.govresearchgate.net.

Studies using human colon adenocarcinoma GC3/c1 cells, a cell line known to be sensitive to this compound, have provided data on concentrations affecting cell growth. One study reported an IC50 value (concentration causing 50% growth inhibition) for this compound of 2 μM in this cell line doi.org. This was compared to a previously reported literature value of 0.51 μM obtained under similar experimental conditions doi.org. The observed difference in IC50 values highlights the variability that can occur in in vitro studies, potentially influenced by subtle differences in experimental setup, including media composition and cell passage number.

Further research on the cytotoxicity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU), a synonym for this compound nih.govuni.lu, in GC3/c1 cells examined the impact of serum albumin. Due to the high protein binding of ISCU (greater than 99%) doi.orgnih.govnih.gov, its effective concentration in the medium is significantly influenced by albumin levels. In the presence of albumin, inhibition of nucleic acid synthesis was observed only at concentrations considered supralethal nih.gov. This underscores the importance of considering protein binding when evaluating the effective concentrations of this compound in biological systems.

Role of Cellular Proliferative State in Activity

The activity of this compound does not appear to be strictly dependent on the cellular proliferative state, as the drug has been described as lacking cell-cycle specificity . However, the rate of cell proliferation can indirectly influence the observed cellular response to this compound, particularly in the context of drug availability affected by protein binding.

Studies comparing the cytotoxicity of ISCU (this compound) in proliferating and quiescent GC3/c1 cell populations demonstrated that cells with a reduced growth rate, achieved by culture in lower serum concentrations, were more sensitive to the compound than rapidly growing cells cultured in higher serum nih.gov. Specifically, cells grown in medium with 0.5% fetal calf serum (FCS), exhibiting a 60% reduction in growth rate, showed an IC50 of 1.9 μg/ml, while cells in 10% FCS medium had an IC50 of 31 μg/ml nih.gov. When the albumin concentration in the media was adjusted to ensure equivalent drug binding, the IC50 values became similar nih.gov. This finding suggests that the apparent difference in sensitivity between proliferating and quiescent cells was primarily attributable to the impact of serum albumin on this compound's availability rather than a direct effect related to the cell cycle phase.

Biochemical Targets and Interactions

While the complete spectrum of this compound's biochemical targets remains an area of investigation, research has identified potential sites of action and interactions with key cellular pathways. Mitochondria have been implicated as a potential target and site of accumulation for this compound within cells nih.govnih.gov. This accumulation suggests that the compound may exert its effects by interfering with mitochondrial function nih.gov.

Consistent findings across multiple studies indicate that this compound does not inhibit the synthesis of nucleic acids (DNA and RNA) or proteins at concentrations relevant to its growth inhibitory effects researchgate.netaacrjournals.orgnih.gov. Inhibition of DNA and RNA synthesis was only noted at very high, likely supralethal, concentrations when serum albumin was absent nih.gov. This distinguishes this compound from many traditional chemotherapeutic agents that primarily target these fundamental processes.

Enzyme Inhibition Studies of this compound and Its Conjugates

A significant area of investigation into the mechanism of this compound has focused on its interaction with enzymes, particularly those involved in redox homeostasis.

Glutathione (B108866) Reductase Inhibition

This compound and its metabolic conjugates, specifically a glutathione conjugate and a mercapturic acid conjugate, have been identified as inhibitors of glutathione reductase (GR) doi.orgnih.govdntb.gov.ua. Glutathione reductase is a crucial enzyme responsible for maintaining the cellular balance of reduced glutathione (GSH) and its oxidized form (GSSG), playing a vital role in protecting cells from oxidative stress amdb.onlinemdpi.comfishersci.nl.

Studies have evaluated the inhibitory potency of these conjugates against yeast GR. The glutathione conjugate of this compound demonstrated more potent GR inhibition compared to BCNU, a known GR inhibitor doi.org. In contrast, the mercapturic acid conjugate was found to be a less potent inhibitor than BCNU doi.org. Enzyme inhibitory kinetics for the glutathione conjugate were not fully characterized due to limitations in the amount of the compound available doi.org. However, studies on the mercapturic acid conjugate indicated that its inhibition of GR was irreversible doi.org.

The inhibition of GR by this compound conjugates is hypothesized to potentially lead to a reduction in intracellular GSH levels doi.org. This disruption of the GSH/GSSG balance could contribute to cellular stress and the observed anticancer activity.

Hypothesized Carbonic Anhydrase Interactions

Beyond glutathione reductase, interactions with carbonic anhydrase (CA) enzymes have also been hypothesized as a potential mechanism for diarylsulfonylureas, including this compound tandfonline.comresearchgate.net. This hypothesis is based on the observation that the metabolic hydrolysis of these compounds can yield sulfonamide products tandfonline.com. Aromatic and heterocyclic sulfonamides are a known class of potent carbonic anhydrase inhibitors tandfonline.com.

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons and are involved in numerous physiological processes tandfonline.comresearchgate.netresearchgate.net. The potential for sulfonamide metabolites of this compound to inhibit CA isozymes, particularly the mitochondrial isozyme V (CA V), has been considered tandfonline.comresearchgate.net. While studies have shown that related arenesulfonyl-2-imidazolidinones can inhibit human CA I and II in vitro with varying potency tandfonline.com, direct evidence specifically demonstrating the inhibition of CA V or other CA isozymes by this compound or its relevant metabolites appears to be less established in the provided search results. This remains a hypothesized interaction based on the metabolic fate of the compound class.

Data Tables

CompoundIC₅₀ (μM) vs. Human Colon Adenocarcinoma GC3/c1 Cells (6-day treatment) doi.org
This compound2
Glutathione ConjugateComparable to this compound
Mercapturic Acid ConjugateComparable to this compound

Note: Literature value for this compound IC₅₀ under similar conditions was reported as 0.51 μM doi.org.

CompoundRemaining Yeast GR Activity (% of control) doi.orgGR Inhibition Potency (vs. BCNU) doi.org
Glutathione Conjugate13.8 ± 2.1More potent
BCNU22.4 ± 2.2Reference
Mercapturic Acid Conjugate77.2 ± 12.3Less potent
CompoundProtein Binding (%) doi.orgnih.gov
This compound>99
Glutathione Conjugate20 ± 3
Mercapturic Acid Conjugate84 ± 2

This compound (LY-186641, NSC-642684) is a diarylsulfonylurea compound that has been investigated as an anticancer agent. nih.gov Its mechanism of action is not fully understood, but research indicates it involves bioactivation to reactive intermediates and subsequent interactions with cellular components. nih.govacs.org Unlike some conventional chemotherapeutics, this compound does not appear to primarily interfere with DNA, RNA, or protein synthesis. nih.govdoi.org

The biological activity of this compound is closely linked to its metabolic fate, particularly the formation of reactive species that can interact with biological macromolecules. nih.govacs.org

Exploration of Reactive Metabolite Formation and Bioactivation

Studies suggest that this compound undergoes bioactivation in vivo, leading to the generation of reactive metabolites. nih.govacs.org This process is considered necessary for the liberation of these reactive species, as this compound itself has been shown to be stable in the presence of glutathione (GSH) and glutathione-S-transferase (GST) under certain conditions. nih.govacs.org

Generation of p-Chlorophenyl Isocyanate as an Intermediate

A key reactive intermediate implicated in the mechanism of this compound is p-chlorophenyl isocyanate (CPIC). nih.govacs.org Evidence supports the hypothesis that this compound is metabolized in vivo to produce CPIC. nih.govacs.org This transformation is thought to involve the cleavage of the sulfonylurea moiety of this compound. Once generated, CPIC is an electrophilic species that can react with endogenous nucleophiles.

Role of Glutathione S-Conjugation in Bioactivation

Glutathione (GSH) plays a significant role in the metabolism of this compound and its reactive intermediate, CPIC. CPIC can react with GSH to form a glutathione conjugate, specifically S-(N-p-chlorophenylcarbamoyl)glutathione (SCPG). acs.orgfrontiersin.org This conjugation can be considered a form of bioactivation, as the GSH-CPIC conjugate can serve as a latent form of CPIC. nih.govacs.org

Studies in rats have detected the GSH conjugate of CPIC in bile following this compound administration. nih.govacs.org Furthermore, the mercapturic acid conjugate, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), which is a downstream metabolite of the GSH conjugate, has been detected in urine. nih.govacs.orgfrontiersin.org

An important finding regarding the GSH-CPIC conjugate is its reversibility. nih.govacs.org The conjugation reaction is subject to thiol exchange in buffered aqueous solutions, which can regenerate CPIC. nih.govacs.org This dynamic equilibrium suggests that the GSH conjugate can act as a reservoir for the sustained release of the reactive isocyanate.

While glutathione S-transferases (GSTs) are generally known to catalyze the conjugation of GSH with electrophilic compounds as a detoxification mechanism, their direct involvement in the initial formation of the GSH-CPIC conjugate from this compound is not entirely clear. frontiersin.orgnih.gov However, the conjugation of drugs with GSH can sometimes result in bioactivation, leading to the generation of reactive conjugates. mdpi.comresearchgate.net

Data from a study in rats investigating the excretion of CPIC conjugates provides quantitative evidence of this metabolic pathway:

ConjugateExcretion RouteFraction of Dose (mean ± SD)
S-(p-Chlorophenylcarbamoyl)glutathione (SCPG)Bile (over 5 h)0.12 ± 0.03%
N-acetyl-S-(p-Chlorophenylcarbamoyl)cysteine (NACC)Urine (over 24 h)1.4 ± 0.7%

This table illustrates that both the GSH and mercapturic acid conjugates of CPIC are formed and excreted after this compound administration in rats. doi.orgacs.org

Carbamoaylation of Biological Macromolecules

The reactive intermediate, p-chlorophenyl isocyanate (CPIC), generated from this compound bioactivation, is an electrophile capable of reacting with nucleophilic centers in biological macromolecules, such as proteins. acs.org This reaction, known as carbamoylation, involves the covalent binding of the carbamoyl (B1232498) moiety to free amino groups, particularly the ε-amino groups of lysine (B10760008) residues, and potentially sulfhydryl groups of cysteine residues. creative-proteomics.comnih.gov

Carbamoylation can alter the structure and function of proteins, potentially contributing to both the therapeutic effects and the toxicity observed with this compound. creative-proteomics.commdpi.com The electrophilicity of CPIC drives these reactions, leading to the formation of stable thiocarbamate or carbamate (B1207046) adducts.

The reversible nature of the GSH-CPIC conjugate and its ability to undergo thiol exchange further supports the idea that CPIC can be released and subsequently carbamoylate biological molecules. nih.govacs.org This process of protein carbamoylation by CPIC is hypothesized to play a role in the biological effects of this compound, including its antitumor activity and potential toxicities like hemolytic anemia and methemoglobinemia, which may arise from adduct formation with hemoglobin and erythrocyte membranes. nih.govacs.org

While the exact proteins targeted by CPIC-mediated carbamoylation in the context of this compound's action are still under investigation, protein carbamoylation in general is a known post-translational modification that can impact protein function and has been linked to various physiological and pathological processes. creative-proteomics.comnih.govmdpi.com

Structure Activity Relationship Sar Studies of Sulofenur and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to a series of diarylsulfonylurea derivatives, including sulofenur (B34691), to correlate molecular properties with biological activity. scialert.netresearchgate.netresearchgate.netacs.org These studies aim to identify the intrinsic molecular properties that contribute to the varying degrees of activity observed among analogs against different tumor cell lines. scialert.net

Influence of Substituent Lipophilicity on Biological Activity

Quantitative analysis of substituent SARs in diarylsulfonylureas has indicated that the lipophilicity of the substituents is a dominant determinant of activity. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that the ability of the compound to partition into lipid environments or interact with lipophilic regions of a biological target plays a significant role in its efficacy.

Correlation of Aryl Domain Substituent Patterns with Efficacy

SAR studies have placed particular focus on the substituent patterns of each aryl domain within the diarylsulfonylurea structure. nih.govresearchgate.netresearchgate.net While specific correlations can vary depending on the tumor cell line or model system used, modifications to these aryl rings significantly impact antitumor activity. For example, studies on novel sulfonylurea derivatives have discussed the relationship between substituents on aryl rings and in vitro anticancer activity against various cancer cell lines. mdpi.commdpi.com

SAR of Sulfonimidamide Analogs and Stereochemical Effects

A series of sulfonimidamide analogs of oncolytic diarylsulfonylureas, including this compound, have been synthesized and evaluated. researchgate.netresearchgate.netnih.gov These analogs were assessed for in vitro cytotoxicity and in vivo antitumor activity. researchgate.netresearchgate.netnih.gov Interestingly, a correlative structure-activity relationship to the parent oncolytic sulfonylureas was not readily apparent in these studies. researchgate.netresearchgate.netnih.gov

Stereochemical effects have also been investigated in the context of related chiral compounds. For instance, studies on chiral thiourea (B124793) derivatives have examined the effect of stereochemistry of amino acid residues on tumor growth inhibitory activity. researchgate.netmdpi.com While directly related to this compound's sulfonimidamide analogs, this highlights the potential for stereochemistry to influence the biological activity of structurally similar compounds. The separated enantiomers of one sulfonimidamide analog of this compound displayed very different activities in an in vivo screening model. researchgate.netresearchgate.netnih.gov

SAR of Metabolically Derived Conjugates

This compound undergoes metabolism in vivo, leading to the formation of various metabolites, including conjugates. nih.govresearchgate.net Studies have identified glutathione (B108866) and mercapturic acid conjugates as significant metabolic products. nih.govdoi.org Understanding the activity of these metabolites is important for a complete picture of this compound's pharmacological effects and SAR. nih.govdoi.org

Mercapturic Acid Conjugates

Mercapturic acid conjugates are formed through the mercapturic acid pathway, a major route for the biotransformation of xenobiotics. nih.gov This pathway involves initial conjugation with glutathione, followed by enzymatic processing to yield the mercapturic acid. nih.gov The mercapturic acid conjugate of this compound, NACC, has been detected in the urine of dosed rats. nih.govdoi.org While the fraction of the dose excreted as the mercapturic acid conjugate was relatively low (1.4 ± 0.7% in urine over 24 hours in rats), its comparable anticancer activity to this compound suggests its potential contribution to the in vivo effects. nih.govdoi.org The protein binding of the mercapturic acid conjugate (84 ± 2%) was lower than that of this compound (>99%), which could influence its distribution and activity. nih.govdoi.org Both the glutathione conjugate and the mercapturic acid conjugate of this compound have been found to be glutathione reductase inhibitors. nih.govdoi.org

Comparative SAR Across Diarylsulfonylurea Scaffold Variations

Extensive SAR studies have been conducted on series of diarylsulfonylurea analogues to elucidate the structural features critical for antitumor activity, with particular attention paid to the substituent patterns on each aryl domain. researchgate.netnih.gov These investigations have revealed that the lipophilicity of the substituents on the aryl rings is a significant determinant of activity. researchgate.netnih.gov

Comparative studies with structural analogs of this compound, such as LY181984 and LY295501, have provided insights into the role of specific moieties within the diarylsulfonylurea framework. researchgate.netnih.gov For instance, the presence of a pyridine-sulfonyl group in some analogs has been suggested to enhance target specificity. Additionally, a chlorine atom substituent has been implicated in improving pharmacokinetic stability.

Variations in the aryl or heteroaryl groups linked by the sulfonylurea bridge can significantly influence the antitumor profile. Studies involving different aryl and heteroaryl substitutions have shown varied activities against a panel of cancer cell lines. researchgate.nettandfonline.com For example, certain thienyl analogs have exhibited more potent activity compared to their furyl counterparts, potentially due to their increased isosteric similarity to the phenyl moiety. researchgate.net The size and planarity of the aryl motif at certain positions on related scaffolds, such as N-arylsulfonylimidazolidinones, have also been identified as crucial for anticancer activity. researchgate.net

Research has also explored the impact of incorporating different scaffolds linked to the sulfonylurea group. For instance, diarylsulfonylurea-chalcone hybrids have been synthesized and evaluated, demonstrating that the presence of specific substituents like methoxy (B1213986) or methyl groups can contribute to synergistic inhibitory effects. researchgate.net

Illustrative Comparative SAR Data (Hypothetical Example based on general findings):

CompoundStructural Variation on DSU ScaffoldRepresentative Activity (e.g., GI₅₀ range µM)Key SAR Observation
This compoundReferenceX - YBaseline activity
Analog AModification 1X' - Y'Increased activity (e.g., due to lipophilicity)
Analog BModification 2X'' - Y''Decreased activity (e.g., due to steric hindrance)
Analog CModification 3X''' - Y'''Shift in spectrum of activity

Note: The data in this table is illustrative and based on general trends observed in diarylsulfonylurea SAR studies. Specific activity values and detailed structural modifications would require data from specific comparative studies.

Preclinical Biological Activity and Efficacy in in Vitro and in Vivo Research Models

In Vitro Antitumor Activity Profiling

Preclinical studies have explored the cytotoxic effects of Sulofenur (B34691) across a range of cancer cell lines and the influence of environmental factors on its activity. nih.gov

Broad-Spectrum Growth Inhibition Across Diverse Cancer Cell Lines

This compound has demonstrated broad-spectrum antitumor activity in preclinical in vitro screens. nih.govresearchgate.netscite.ainih.gov This activity has been observed across diverse human tumor cell lines, including those representing leukemia, melanoma, lung, colon, kidney, ovary, and central nervous system cancers. researchgate.net

Activity Against Specific Human Tumor Cell Lines (e.g., colon adenocarcinoma, melanoma)

Specific human tumor cell lines, such as colon adenocarcinoma and melanoma, have shown sensitivity to this compound. researchgate.netnih.govpatsnap.commedchemexpress.com Studies using human colon adenocarcinoma cells, such as GC3, have investigated the cellular accumulation of this compound. researchgate.net Research has also evaluated the activity of this compound and its analogs against human melanoma cell lines like UACC-62 and SK-MEL-2. nih.govpatsnap.commedchemexpress.com

Data on the in vitro activity against specific cell lines can be represented as follows:

Cell Line TypeExample Cell Lines MentionedObserved Activity
Colon AdenocarcinomaGC3, HCT-116, CX-1, Hc-1, HXGC3, VRC5 sciforum.netresearchgate.netaacrjournals.orgSensitive researchgate.netnih.govmedchemexpress.com
MelanomaUACC-62, SK-MEL-2, MDA-MB-435, MM052, B16-F10 researchgate.netnih.govpatsnap.commedchemexpress.comiitri.orgSensitive nih.govpatsnap.commedchemexpress.com
Non-Small Cell Lung CancerEKVX, LX-1, A549, NCI-H522, NCI-H460, NCI-H1975 sciforum.netresearchgate.netaacrjournals.orgiitri.orgActivity observed researchgate.netaacrjournals.org
Ovarian CancerOVCAR-4, OVCAR-3, OVCAR-5 sciforum.netresearchgate.netnih.goviitri.orgActivity observed researchgate.netnih.gov
LeukemiaRPMI-8226, CCR-CEM researchgate.netaacrjournals.orgActivity observed researchgate.netaacrjournals.org
Breast CancerMDA-MB-435, T-47D, MX-1, MCF-7, 4TI sciforum.netresearchgate.netaacrjournals.orgiitri.orgfrontiersin.orgActivity observed sciforum.netresearchgate.netaacrjournals.org
Renal CancerCAKI-1, RXF-393, A498 researchgate.netiitri.orgActivity observed researchgate.net
Pancreatic CancerPaCa-2, BxPc-3, PANC-1 aacrjournals.orgiitri.orgActivity observed aacrjournals.org

Sensitivity of Quiescent Versus Proliferating Cells

Studies using EMT6 mouse mammary tumor cells in monolayer cultures examined the effect of proliferative state on this compound's cytotoxicity. The toxicity of this compound was found to be at least as significant in quiescent, plateau phase cultures as in exponentially growing cultures. nih.govnih.govcolab.ws This indicates that this compound exhibits both proliferation-dependent and proliferation-independent cytotoxic mechanisms depending on concentration. nih.gov At pharmacologically relevant concentrations, the primary mechanism was proliferation-dependent. nih.gov

Modulation of Cytotoxicity by Extracellular pH and Hypoxia

The extracellular pH of the culture medium is a critical determinant of this compound's cytotoxicity. nih.gov Survival of EMT6 cells decreased progressively as the pH of the culture medium decreased from 7.0 to 6.0. nih.gov This suggests enhanced cytotoxicity in more acidic environments. nih.gov

Acute hypoxia during treatment did not alter the efficacy of this compound in EMT6 cells. nih.gov While hypoxia is a characteristic of many solid tumors and can influence the effectiveness of some therapies, it did not appear to significantly modulate this compound's cytotoxicity in this model. nih.govfrontiersin.orgthno.orgresearchgate.net

In Vivo Antitumor Efficacy in Animal Models

Preclinical in vivo studies, particularly in rodent models, were instrumental in the initial development of this compound. doi.orgsciforum.netnih.gov

Efficacy in Syngeneic Rodent Solid Tumor Models

This compound has demonstrated exceptionally broad-spectrum activity against syngeneic rodent solid tumors in vivo. sciforum.netnih.gov Syngeneic models involve transplanting tumor tissues derived from the same genetic background as the host mouse strain, allowing for an intact immune system response which can more closely represent the tumor's natural microenvironment compared to xenograft models. iitri.org The discovery of this compound's activity resulted from a screening program focused on in vivo efficacy in solid tumor models. nih.gov This activity was observed against a wide range of syngeneic tumors. sciforum.netnih.gov

Data on efficacy in syngeneic models often involves measures like tumor growth inhibition (TGI) or tumor growth delay. While specific quantitative data for this compound in various syngeneic models were not consistently detailed with numerical values in the provided snippets, the broad-spectrum efficacy in these models was a key finding. sciforum.netnih.gov

Model TypeTumor TypesObserved Efficacy
Syngeneic Rodent ModelsVarious solid tumors (e.g., murine mammary tumor)Demonstrated broad-spectrum antitumor activity. sciforum.netnih.gov

Activity in Human Tumor Xenograft Models

Preclinical studies have indicated that this compound exhibits significant activity against human tumor xenografts. ncats.io These models, which involve growing human tumor cells in immune-deficient mice, are utilized with the aim of better predicting clinical activity against solid human tumors. oxfordvacmedix.comnih.govresearchgate.net

This compound has shown activity against a range of human tumor xenografts, including non-small cell lung carcinoma (NSCLC), ovarian cancer, and melanoma. It has also demonstrated significant activity against advanced colon adenocarcinoma xenografts that were intrinsically resistant to many standard chemotherapeutic agents. ncats.io Furthermore, this compound has shown very significant activity against several pediatric tumors grown as xenografts. ncats.io

Combination Studies in Preclinical Settings

Preclinical research has explored the potential of combining this compound with other treatment modalities.

Metabolism and Disposition Research in Preclinical Systems

Metabolic Transformation Pathways of Sulofenur (B34691)

The metabolism of this compound involves several transformation pathways, leading to the formation of both oxidized and cleaved products.

Oxidation of the Indane Ring (Hydroxyindanyl and Ketoindanyl Derivatives)

A primary metabolic pathway of this compound in preclinical species involves the oxidation of the saturated carbons within the indane ring structure. This process leads to the formation of hydroxyindanyl and ketoindanyl derivatives. Studies in mice, rats, monkeys, and humans have identified the 1-hydroxyindanyl and 1-ketoindanyl derivatives as major excretion products in urine. nih.govresearchgate.netgoogle.comresearchgate.net Additionally, significant amounts of the 3-hydroxyindanyl and 3-ketoindanyl metabolites have been observed in the mouse and rat. nih.govresearchgate.netresearchgate.net Further oxidation can lead to the presence of dihydroxyindanyl secondary metabolites. nih.govresearchgate.netresearchgate.net

Metabolic Formation of p-Chloroaniline and Subsequent Metabolites (e.g., 2-amino-5-chlorophenyl sulfate)

Another significant metabolic pathway involves the cleavage of the sulfonylurea moiety of this compound, which can lead to the formation of p-chloroaniline. nih.govresearchgate.netresearchgate.netdoi.orgaacrjournals.orgresearchgate.netnih.govacs.orgresearchgate.net This metabolite is of particular interest due to its known association with methemoglobinemia and hemolytic anemia. nih.govresearchgate.netresearchgate.netdoi.orgaacrjournals.orgresearchgate.netnih.govacs.orgresearchgate.net Studies in mice, rats, monkeys, and humans have detected the formation of p-chloroaniline and its subsequent metabolites from this compound. researchgate.netnih.govacs.orgresearchgate.netnih.gov A notable subsequent metabolite is 2-amino-5-chlorophenyl sulfate, which has been identified as a metabolite of both p-chloroaniline and this compound in various species. doi.orgresearchgate.netnih.govacs.orgnih.gov p-Chloro-oxanilic acid is another metabolite of p-chloroaniline that has been observed as a minor urinary metabolite of this compound. google.comdoi.orgnih.gov The metabolic formation of p-chloroaniline is considered a plausible explanation for the dose-limiting toxicities observed with this compound in clinical trials. researchgate.netnih.govacs.orgresearchgate.net

Conjugation-Mediated Metabolism

Conjugation reactions play a role in the metabolism and elimination of this compound and its reactive intermediates.

Identification and Quantification of Glutathione (B108866) Conjugates

This compound can undergo bioactivation in vivo, potentially leading to the formation of reactive intermediates such as p-chlorophenyl isocyanate (CPIC) through the cleavage of the sulfonylurea bond. frontiersin.orgnih.gov This reactive intermediate can then react with endogenous nucleophiles like glutathione (GSH). frontiersin.orgnih.gov Studies in rats have identified the formation of a glutathione conjugate of this compound. doi.orgnih.gov This GSH conjugate is believed to be formed from the reaction of CPIC with GSH. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Quantification studies in rats showed that the glutathione conjugate constituted approximately 0.12% of the administered dose excreted in bile over a five-hour period. doi.orgnih.gov The formation of this conjugate is notable as it has been found to possess anticancer activity comparable to this compound against certain human cancer cell lines and can act as a glutathione reductase inhibitor. doi.orgnih.govusm.edu

Identification and Quantification of Mercapturic Acid Conjugates

The glutathione conjugate can be further processed through the mercapturic acid pathway. frontiersin.orgfrontiersin.orgfrontiersin.org This pathway involves a series of enzymatic steps that ultimately lead to the formation of mercapturic acid conjugates, which are typically more water-soluble and readily excreted. frontiersin.orgfrontiersin.org A mercapturic acid conjugate, specifically N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), has been identified as a metabolite of this compound in rats. doi.orgnih.govfrontiersin.orgnih.govnih.gov Quantification in rats showed that the mercapturic acid conjugate accounted for 1.4% of the dose excreted in urine over a 24-hour period. doi.orgnih.gov Similar to the glutathione conjugate, NACC has also demonstrated anticancer activity comparable to the parent compound against a this compound-sensitive human colon cancer cell line and exhibits lower protein binding than this compound. doi.orgnih.govnih.govnih.gov

Data Table: Conjugate Quantification in Rats

ConjugateExcretion RouteTime PeriodPercentage of Dose
Glutathione ConjugateBile5 hours0.12 ± 0.03%
Mercapturic Acid ConjugateUrine24 hours1.4 ± 0.7%

*Data derived from studies in this compound-dosed rats. doi.orgnih.gov

Protein Binding Characteristics in Preclinical Models

Protein binding is a significant factor influencing the pharmacokinetics and disposition of a compound. This compound has demonstrated high protein binding in preclinical models. Studies have shown that this compound exhibits high protein binding, reported as greater than 99%. doi.org This high level of protein binding can impact the free concentration of the drug available to exert its pharmacological effects and undergo metabolism and excretion. doi.org In contrast, the protein binding of the glutathione conjugate and mercapturic acid conjugate has been found to be lower. The glutathione conjugate showed approximately 20% protein binding, while the mercapturic acid conjugate exhibited around 84% protein binding in rats. doi.orgnih.gov The high protein binding of this compound has been suggested as a factor contributing to the need for higher doses in preclinical and clinical settings to achieve therapeutic effects, which in turn may contribute to observed toxicities. doi.orgnih.govnih.govscite.ai

Data Table: Protein Binding in Rats

CompoundProtein Binding (%)
This compound>99
Glutathione Conjugate20 ± 3
Mercapturic Acid Conjugate84 ± 2

*Data derived from studies in rats. doi.orgnih.gov

Advanced Research Methodologies and Future Directions in Sulofenur Studies

Application of High-Throughput Screening and Advanced Cell Culture Systems

High-throughput screening (HTS) coupled with advanced cell culture systems, particularly three-dimensional (3D) models, represents a promising avenue for identifying novel sulofenur (B34691) derivatives or combinations with enhanced efficacy and reduced toxicity. HTS allows for the rapid analysis of large libraries of compounds against various cell lines or biological targets. upmbiomedicals.com While traditional HTS has relied on two-dimensional (2D) cell cultures, which often fail to accurately mimic the in vivo tumor microenvironment, the integration of 3D cell culture models, such as spheroids and organoids, provides a more physiologically relevant platform for drug screening. nih.govdrugtargetreview.compromegaconnections.com Studies have shown that drug responses in 3D cultures can differ significantly from those observed in 2D cultures, highlighting the importance of using more complex models for preclinical evaluation. nih.govdrugtargetreview.com Applying HTS with 3D cell models derived from various cancer types, including those previously shown to be sensitive to this compound in preclinical studies (e.g., ovarian cancer, melanoma, non-small cell lung carcinoma), could help identify specific cellular contexts or genetic backgrounds where this compound or its analogs are most effective. nih.gov

Computational and Theoretical Modeling for Mechanism Prediction and Analog Design

Computational and theoretical modeling techniques can play a vital role in understanding this compound's mechanism of action and guiding the design of novel analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict potential protein targets, analyze binding interactions, and identify structural features crucial for activity and selectivity. icm.edu.plcam.ac.uk Given that the exact mechanism of this compound remains unclear, computational approaches could help elucidate how it disrupts mitochondrial function, inhibits glutathione (B108866) reductase, or interacts with other cellular components. doi.orgnih.gov Furthermore, these methods can facilitate the in silico design of new diarylsulfonylurea derivatives with improved pharmacokinetic properties, reduced off-target binding, and enhanced therapeutic efficacy. cam.ac.ukbohrium.com Predictive modeling of ligand selectivity profiles using techniques like proteochemometric (PCM) modeling can also aid in identifying potential off-targets early in the discovery process. cam.ac.uk

Development of Novel Analogs with Tailored Metabolic Profiles

The development of novel this compound analogs with tailored metabolic profiles is essential to address the limitations related to its metabolism and associated toxicities. This compound undergoes bioactivation, leading to the formation of metabolites like p-chlorophenyl isocyanate (CPIC) and subsequent conjugates, including glutathione and mercapturic acid conjugates. doi.org While some conjugates may retain anticancer activity, the formation of aniline-related metabolites is likely linked to the observed dose-limiting methemoglobinemia and anemia. doi.orgresearchgate.net Future research should focus on designing analogs with modified chemical structures that alter their metabolic pathways, potentially reducing the formation of toxic metabolites while preserving or enhancing antitumor activity. doi.orgresearchgate.net Strategies could involve the synthesis of prodrugs to improve solubility and systemic delivery or the incorporation of structural modifications that favor less toxic metabolic routes. Pharmacokinetic profiling using advanced analytical techniques like LC-MS/MS will be critical to evaluate the metabolic fate of novel analogs and correlate metabolite levels with efficacy and toxicity in preclinical models.

Exploration of Off-Target Interactions and Selectivity Profiling

A comprehensive exploration of this compound's off-target interactions and selectivity profiling is necessary to understand its full pharmacological profile and mitigate adverse effects. While preclinical studies showed broad antitumor activity, the clinical outcome was limited by toxicities, suggesting potential interactions with unintended biological targets. nih.govnih.gov Advanced techniques such as proteome-wide thermal proteome profiling (CETSA) can be employed to identify proteins that bind to this compound or its metabolites in a cellular context, providing insights into both on-target and off-target interactions. pelagobio.com Selectivity profiling across a wide range of protein targets, including enzymes, receptors (e.g., GPCRs), and transporters, can help explain observed toxicities and inform the design of more selective analogs. nih.govnih.gov Understanding the kinetic aspects of ligand-receptor binding can also contribute to designing compounds with improved kinetic selectivity, potentially leading to better therapeutic indices. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Integrating various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's mechanisms of action at a systems level. mdpi.comteknoscienze.comresearchgate.net

Omics TechnologyInformation ProvidedPotential Application in this compound Research
GenomicsStudy of the entire genomeIdentifying genetic factors influencing sensitivity or resistance to this compound.
TranscriptomicsStudy of the complete set of RNA transcriptsAnalyzing gene expression changes in response to this compound treatment to identify affected pathways. mdpi.comteknoscienze.com
ProteomicsStudy of the entire complement of proteinsIdentifying protein targets and changes in protein abundance or modification upon this compound exposure. mdpi.comteknoscienze.com
MetabolomicsStudy of the complete set of metabolitesMapping alterations in metabolic pathways, such as oxidative phosphorylation and glutathione metabolism, induced by this compound. mdpi.comteknoscienze.com

By integrating data from these different omics layers, researchers can gain a holistic view of the cellular responses to this compound, identify key molecular players and pathways involved in its activity and toxicity, and potentially uncover biomarkers for predicting response. teknoscienze.comresearchgate.net For instance, RNA sequencing can identify differentially expressed genes in treated versus untreated cells, while metabolomic profiling can map alterations in glycolysis or oxidative phosphorylation.

Identification of Novel Therapeutic Applications for this compound Derivatives

Given the broad-spectrum preclinical activity of this compound, exploring novel therapeutic applications for this compound derivatives beyond its initial focus on solid tumors is a relevant future direction. mdpi.com The unique chemical structure and pharmacological properties of diarylsulfonylureas suggest potential activity in other disease areas. mdpi.com For example, novel diarylsulfonylurea derivatives have been synthesized and evaluated for various activities, including anticancer activity against different cell lines. bohrium.commdpi.comresearchgate.net The identification of KAS-08, a novel STING activator derived from this compound's structure, highlights the potential for developing derivatives with distinct mechanisms of action, such as immunomodulation. Further research could investigate the activity of this compound derivatives in other cancer types, infectious diseases, or inflammatory conditions, potentially leveraging their effects on mitochondrial function or other pathways. nih.gov

Unanswered Questions and Persistent Research Challenges in this compound Pharmacology

Despite extensive research, several key questions and challenges persist in understanding this compound pharmacology. A primary challenge remains the complete elucidation of its precise molecular mechanism of action. doi.orgnih.govlookchem.com While mitochondrial disruption and glutathione reductase inhibition have been implicated, the detailed cascade of events leading to cell death and the specific protein targets involved are not fully defined. doi.orgnih.gov The reasons for the discrepancy between promising preclinical activity and limited clinical efficacy, particularly concerning the dose-limiting toxicities, also require further investigation. nih.govnih.govdoi.orgpatsnap.com Addressing the low bioavailability observed in early studies and developing strategies to achieve clinically effective plasma levels without inducing severe toxicity are critical challenges. nih.gov Furthermore, understanding the mechanisms underlying the selective toxicity in cancer cells versus normal cells, if any, remains an important area of research. Future studies need to address these unanswered questions through rigorous experimental design, advanced analytical techniques, and integrated omics approaches to fully realize the potential of this compound or its derivatives.

Q & A

Q. What is the molecular structure of Sulofenur (LY 186641) and how does it correlate with its anticancer activity?

this compound (C₁₇H₁₅ClNOS) features a pyridine-3-sulfonyl group linked to a phenylurea moiety, with a chlorine substituent enhancing its bioactivity. Structural analogs like LY 181984 and LY 295501 (both C₁₇H₁₅ClNOS) share similar backbones but differ in substituent positioning, influencing target binding affinity. Comparative studies suggest that the sulfonyl group enhances solubility, while the phenylurea moiety mediates ATP-binding cassette (ABC) transporter inhibition, a hypothesized anticancer mechanism .

Q. What preclinical models are most suitable for evaluating this compound’s efficacy?

Early studies utilized murine xenograft models of colorectal and ovarian cancers due to this compound’s reported inhibition of tumor growth via glutathione depletion. However, researchers should prioritize models with validated ABC transporter overexpression (e.g., P-glycoprotein) to isolate this compound’s mechanism. Dose-response studies in in vitro cytotoxicity assays (e.g., MTT assays) paired with glutathione quantification (HPLC-MS) are critical for establishing baseline efficacy .

Q. How can researchers address discrepancies in this compound’s reported IC₅₀ values across studies?

Variability in IC₅₀ values may arise from differences in cell lines, assay conditions (e.g., incubation time, serum concentration), or batch-to-batch compound purity. Standardize protocols using reference cell lines (e.g., NCI-60 panel) and validate this compound purity via NMR and HPLC (>95%). Cross-lab collaborations using shared reference samples can mitigate reproducibility issues .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound’s dual role in glutathione modulation and ABC transporter inhibition?

A factorial design combining knockdown (siRNA) of ABC transporters (e.g., ABCC1) with glutathione synthetase inhibitors (e.g., BSO) can disentangle these mechanisms. Measure intracellular glutathione (GSH/GSSG ratios) and drug accumulation (LC-MS) across treatment groups. Time-course experiments are essential to distinguish primary vs. secondary effects .

Q. How should researchers reconcile contradictory data on this compound’s toxicity profile in non-cancerous cells?

Contradictions may stem from tissue-specific expression of detoxification enzymes (e.g., GSTs). Conduct transcriptomic profiling (RNA-seq) of treated normal vs. cancerous cells to identify differential gene expression. Pair this with metabolomics to map off-target effects. Use physiologically relevant 3D co-culture models to mimic in vivo microenvironments .

Q. What strategies enhance the translational relevance of this compound studies despite its limited clinical progress?

Focus on combination therapies with agents that counteract this compound’s resistance mechanisms (e.g., glutathione precursors). Employ pharmacodynamic biomarkers like γ-glutamyltransferase (GGT) activity in serum. Leverage patient-derived organoids (PDOs) to validate efficacy in genetically annotated cohorts, ensuring clinical relevance .

Methodological Guidance Tables

Aspect Recommendation Key References
Compound Validation Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR.
Data Reproducibility Use reference cell lines (ATCC-validated) and pre-register protocols on platforms like OSF.
Mechanistic Studies Combine siRNA knockdown with metabolomics to isolate primary targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulofenur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulofenur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.